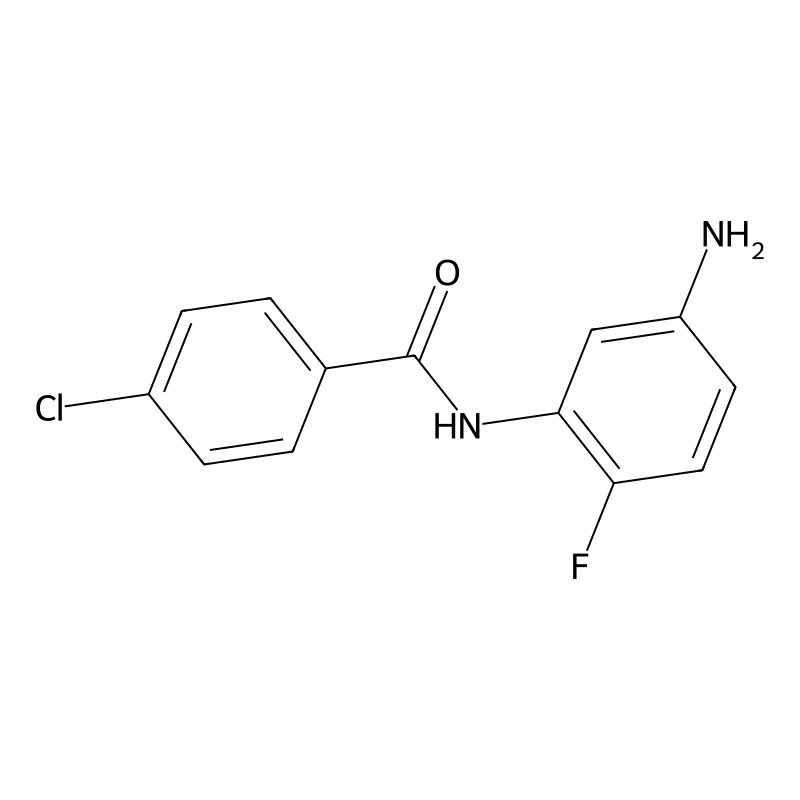

N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide is an organic compound characterized by the presence of an amino group, a fluorine atom, and a chlorobenzamide moiety. Its molecular formula is C13H11ClF N3O, and it has a molecular weight of approximately 265.7 g/mol. The structure of this compound features a benzene ring substituted with both fluorine and chlorine atoms, which contribute to its unique chemical properties and potential biological activities.

There is no documented information regarding a specific mechanism of action for N-(5-A-2-F)-4-CB. However, compounds with similar structures have been investigated for their potential to inhibit enzymes or act as ligands for specific receptors [, ]. Further research is needed to elucidate any specific biological activity of N-(5-A-2-F)-4-CB.

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The compound can be reduced to yield corresponding amines.

- Substitution: The fluorine and chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate and hydrogen peroxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products Formed- Oxidation: Nitro derivatives.

- Reduction: Corresponding amines.

- Substitution: Various substituted derivatives depending on the nucleophile used.

N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide has been studied for its potential biological activities, particularly in medicinal chemistry. It has shown promise as an inhibitor in various biochemical pathways, including cancer cell proliferation. The compound's interaction with specific molecular targets, such as enzymes or receptors, suggests that it may modulate enzyme activity and receptor signaling, making it a candidate for further therapeutic exploration .

The synthesis of N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 4-chlorobenzoyl chloride. This reaction is conducted in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the process. The reaction is usually performed in organic solvents like dichloromethane or chloroform at low temperatures (0-5°C) to ensure controlled reaction kinetics and high yield.

In industrial settings, continuous flow reactors may be employed to scale up production, allowing for better control over reaction parameters and improved safety.

N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide has a wide range of applications:

- Chemistry: Used as a building block for synthesizing more complex molecules.

- Biology: Investigated as a biochemical probe to study enzyme interactions and protein functions.

- Medicine: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry: Utilized in developing specialty chemicals and materials with specific properties.

Studies on N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide have focused on its interactions with various biological targets. These studies often involve assessing the compound's binding affinity to enzymes or receptors, which can help elucidate its mechanism of action and potential therapeutic benefits. Computational models are also used to predict the compound's reactivity with different molecular structures, contributing to drug discovery efforts .

Several compounds share structural similarities with N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide:

- N-(5-Amino-2-fluorophenyl)acetamide

- N-(5-Amino-2-fluorophenyl)propanamide

- N-(5-Amino-2-fluorophenyl)-2-methylpropanamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide stands out due to its unique combination of fluorine and chlorine atoms, which impart distinct electronic and steric properties. These characteristics enhance the compound's reactivity and binding affinity compared to similar compounds, making it a valuable tool in various research applications.